molecular formula C25H23ClN4O5S B11357568 N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11357568
M. Wt: 527.0 g/mol
InChI Key: QPONWJLAARIQIK-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C25H23ClN4O5S

Molecular Weight

527.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O5S/c1-34-18-11-9-17(10-12-18)15-30(16-19-6-5-13-35-19)22-14-27-25(36(2,32)33)29-23(22)24(31)28-21-8-4-3-7-20(21)26/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

QPONWJLAARIQIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Attachment of the furan and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final coupling with the chlorophenyl group: This step may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • **N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

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